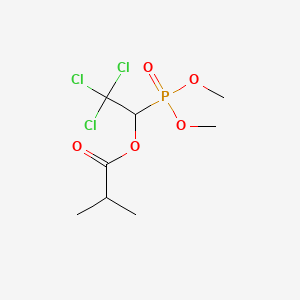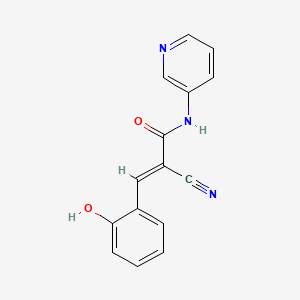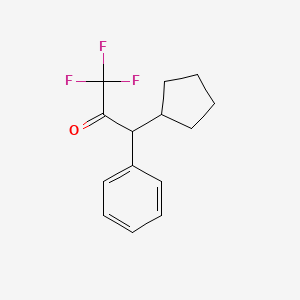
(3-Phenoxyphenyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenoxyphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenoxyphenyl)phosphonic acid typically involves the reaction of 3-phenoxyphenylboronic acid with a suitable phosphonating agent. One common method is the use of diethyl phosphite in the presence of a palladium catalyst under mild conditions. The reaction proceeds via a palladium-catalyzed cross-coupling reaction, resulting in the formation of the desired phosphonic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (3-Phenoxyphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phenoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
(3-Phenoxyphenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of (3-Phenoxyphenyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, disrupt microbial cell walls, or interfere with cellular signaling processes.
Comparación Con Compuestos Similares
Phenylphosphonic acid: Similar structure but lacks the phenoxy group.
(4-Phenoxyphenyl)phosphonic acid: Similar but with the phenoxy group in a different position.
Diphenylphosphonic acid: Contains two phenyl groups instead of a phenoxyphenyl moiety.
Uniqueness: (3-Phenoxyphenyl)phosphonic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
4042-53-9 |
|---|---|
Fórmula molecular |
C12H11O4P |
Peso molecular |
250.19 g/mol |
Nombre IUPAC |
(3-phenoxyphenyl)phosphonic acid |
InChI |
InChI=1S/C12H11O4P/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h1-9H,(H2,13,14,15) |
Clave InChI |
LNQJDCBMFKFXPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC(=CC=C2)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14174557.png)
![Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B14174559.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene)](/img/structure/B14174564.png)
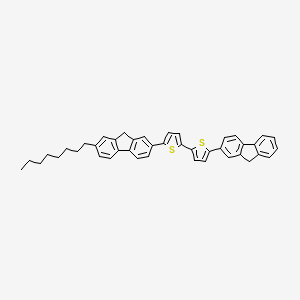
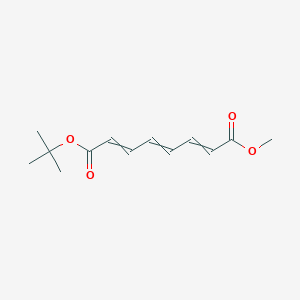
![5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid](/img/structure/B14174584.png)
![5-[(4-Nitrophenyl)methyl]pyridin-3-ol](/img/structure/B14174586.png)
![Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate](/img/structure/B14174592.png)
![5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14174601.png)
![[(3-Bromo[1,1'-biphenyl]-4-yl)oxy](trimethyl)silane](/img/structure/B14174609.png)
